1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene
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Overview
Description
1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a halogenated derivative of benzene, characterized by the presence of bromine and fluorine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4,6-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Scientific Research Applications
1,3-Dibromo-4,6-difluoro
Properties
Molecular Formula |
C7H3Br2F3 |
---|---|
Molecular Weight |
303.90 g/mol |
IUPAC Name |
2,4-dibromo-1,5-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H3Br2F3/c8-6-3(2-10)7(9)5(12)1-4(6)11/h1H,2H2 |
InChI Key |
UTHZSQRJKVSHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)CF)Br)F |
Origin of Product |
United States |
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